molecular formula C14H16BNO5 B13576721 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B13576721
M. Wt: 289.09 g/mol
InChI Key: QNAAATOMQGHYKT-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a dioxaborolane moiety. The presence of the boron atom within the dioxaborolane ring imparts unique reactivity and properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione typically involves the reaction of a benzoxazine derivative with a boronic acid or boronate ester. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Transition Metal Catalysts: For hydroboration reactions.

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions.

    Boronic Acids and Esters: Resulting from oxidation reactions.

    Organoboron Compounds: Produced via hydroboration reactions.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate complexes. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is unique due to its combination of a benzoxazine ring and a dioxaborolane moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron compounds. Additionally, its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research .

Properties

Molecular Formula

C14H16BNO5

Molecular Weight

289.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H16BNO5/c1-13(2)14(3,4)21-15(20-13)8-5-6-10-9(7-8)11(17)16-12(18)19-10/h5-7H,1-4H3,(H,16,17,18)

InChI Key

QNAAATOMQGHYKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)NC3=O

Origin of Product

United States

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